

A Comprehensive Review of Substituted 2-Methoxy-Benzonitrile Compounds in Drug Discovery

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Compound of Interest

Compound Name: 3,5-Diiodo-2-methoxy-benzonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted 2-methoxy-benzonitrile moieties are increasingly recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological targets, and therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

Synthesis and Chemical Properties

The synthesis of substituted 2-methoxy-benzonitrile compounds can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the aromatic ring. A common strategy involves the modification of a pre-existing 2-methoxy-benzonitrile core, while other approaches build the molecule from simpler precursors.

One documented method for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a key intermediate, starts from 3-methoxy-4-methylbenzoic acid. The process involves the formation of the corresponding acyl chloride, followed by amidation and subsequent dehydration to yield 3-methoxy-4-methylbenzonitrile. The methyl group is then brominated using N-bromosuccinimide (NBS) and hydrolyzed to afford the target aldehyde[1]. Another approach describes the synthesis of 2-aminobenzonitrile by the reduction of 2-nitrobenzonitrile using zinc



dust in a hydrochloric acid medium, followed by neutralization[2]. Dehydration of aminobenzamides using reagents like phenylphosphonic dichloride in pyridine also provides a route to aminobenzonitriles[3].

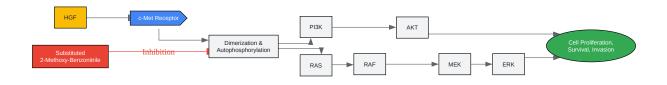
Biological Activities and Therapeutic Potential

Substituted 2-methoxy-benzonitrile derivatives have been investigated for their potential in treating a variety of diseases, primarily in the field of oncology and neurology. Their mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity. The following sections detail their activity against prominent biological targets.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers[4]. Consequently, c-Met has emerged as a significant target for cancer therapy[5].

Several small molecule inhibitors of c-Met have been developed, and while the specific structures are often proprietary, the benzonitrile moiety is a known feature in some kinase inhibitors. For instance, novel compounds with a triazolopyrazine and pyridoxazine scaffold have been synthesized and shown to be potent c-Met inhibitors. The IC50 values for two such compounds, KRC-00509 and KRC-00715, were determined to be 6.3 nM and 9.0 nM, respectively, in an HTRF c-Met kinase assay[6].



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Inhibition of the c-Met Signaling Pathway.

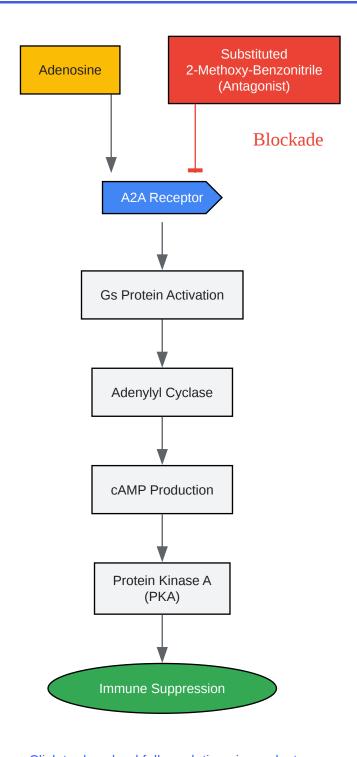


Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play significant roles in the central nervous system and immune responses. A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease and in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment[7].

The affinity of compounds for adenosine receptors is typically determined through radioligand binding assays. For example, the affinity (Ki) of a test compound for the A2A receptor can be measured by its ability to displace a specific radioligand, such as [3H]CGS21680[8]. While specific Ki values for 2-methoxy-benzonitrile derivatives as adenosine receptor antagonists are not readily available in the public domain, the general scaffold is of interest in the design of such antagonists.





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Blockade of the A2A Adenosine Receptor Pathway.

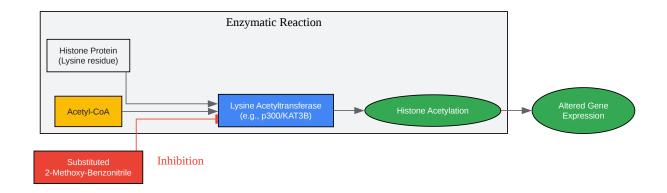
Lysine Acetyltransferase (KAT) Inhibition

Lysine acetyltransferases (KATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-



translational modification is a key regulator of gene expression and other cellular processes. The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[9].

Natural compounds and their synthetic derivatives are being explored as KAT inhibitors. For example, plumbagin, a hydroxynaphthoquinone, has been identified as an inhibitor of p300 (KAT3B)[10]. The inhibitory mechanism often involves binding to the acetyl-CoA binding site or an allosteric site on the enzyme. While specific IC50 values for 2-methoxy-benzonitrile derivatives as KAT inhibitors are not widely reported, the development of selective inhibitors for different KAT families, such as KAT8, is an active area of research[11][12].



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Mechanism of Lysine Acetyltransferase (KAT) Inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for inhibitors of the biological targets discussed. It is important to note that while these data provide a benchmark for inhibitory activity, not all compounds listed are confirmed to contain the 2-methoxy-benzonitrile scaffold.



Compound/Cla ss	Target	Assay Type	IC50 / Ki	Reference
KRC-00509	c-Met	HTRF Kinase Assay	6.3 nM	[6]
KRC-00715	c-Met	HTRF Kinase Assay	9.0 nM	[6]
Crizotinib	c-Met	HTRF Kinase Assay	2.2 nM	[6]
2-substituted adenosine derivatives	A1 Adenosine Receptor	Radioligand Binding	> 100 nM (Ki)	[13]
2-[2-(l- Naphthyl)ethylox y]adenosine	A2A Adenosine Receptor	Radioligand Binding	3.8 nM (Ki)	[13]
Anacardic Acid	KAT8	Biochemical Assay	43 μM (IC50)	[11]
MG149	KAT8	Biochemical Assay	15-47 μM (IC50)	[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted 2-methoxy-benzonitrile compounds.

Synthesis of 2-Methoxy-4-cyanobenzaldehyde[1]

- Acyl Chloride Formation: To a solution of 3-methoxy-4-methylbenzoic acid in a suitable solvent, add thionyl chloride. Heat the reaction mixture to generate 3-methoxy-4methylbenzoyl chloride.
- Amidation: React the acyl chloride with ammonia water to produce 3-methoxy-4methylbenzamide.



- Dehydration: Dehydrate the amide using a dehydrating agent such as thionyl chloride at 80°C for 30 minutes to yield 3-methoxy-4-methylbenzonitrile.
- Bromination: Treat the benzonitrile derivative with N-bromosuccinimide (NBS) to brominate the methyl group, forming 3-methoxy-4-dibromomethylbenzonitrile.
- Hydrolysis: Hydrolyze the dibromomethyl intermediate using a weak base or DMSO to obtain the final product, 2-methoxy-4-cyanobenzaldehyde.

c-Met Kinase Inhibition Assay (HTRF)[6]

- Reagents: Recombinant kinase domain of c-Met, test compounds (e.g., KRC-00509), and appropriate buffers and detection reagents for Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, incubate the c-Met kinase domain with the test compounds for a specified period (e.g., 3 hours). c. Initiate the kinase reaction by adding ATP and a suitable substrate. d. Stop the reaction and add the HTRF detection reagents. e. Read the fluorescence on a compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for A2A Adenosine Receptors[8]

- Materials: Membranes from cells stably expressing the human A2A adenosine receptor, radioligand (e.g., [3H]CGS21680), unlabeled test compounds, and filtration apparatus.
- Procedure: a. In a final volume of 250 μL per well in a 96-well plate, add 150 μL of the membrane preparation (20 μg protein). b. Add 50 μL of the test compound at various concentrations. c. Add 50 μL of the radioligand solution (final concentration of 10 nM for [3H]CGS21680). d. Incubate the plate at 25°C for 60 minutes with gentle agitation. e. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI). f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.



• Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Conclusion

Substituted 2-methoxy-benzonitrile compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated activity against key therapeutic targets such as c-Met kinase, adenosine receptors, and lysine acetyltransferases underscores their potential for the development of novel therapeutics for cancer and neurological disorders. This guide provides a foundational overview of the current state of research, highlighting the synthetic accessibility, biological activity, and methods for evaluation of this important class of molecules. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

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